

An In-depth Technical Guide to 4-bromo-N-isobutylbenzamide

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Compound of Interest

Compound Name: 4-bromo-N-isobutylbenzamide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-bromo-N-isobutylbenzamide**, including its identification, synthesis, and characterization. While specific experimental data for this compound is not widely available in the public domain, this guide compiles information from closely related analogs to provide a robust starting point for research and development.

Core Identification

CAS Number: 161768-66-7

4-bromo-N-isobutylbenzamide is a chemical compound belonging to the class of N-substituted benzamides. These compounds are of significant interest in medicinal chemistry due to their potential biological activities.

Identifier	Value
IUPAC Name	4-bromo-N-(2-methylpropyl)benzamide
CAS Number	161768-66-7
Molecular Formula	C ₁₁ H ₁₄ BrNO
Molecular Weight	256.14 g/mol
Synonyms	N-Isobutyl-4-bromobenzamide

Physicochemical and Spectroscopic Data

Precise experimental data for **4-bromo-N-isobutylbenzamide** is limited. The following table summarizes expected and analogous data based on structurally similar compounds, such as 4-bromo-N-tert-butylbenzamide and other N-alkylbenzamides.

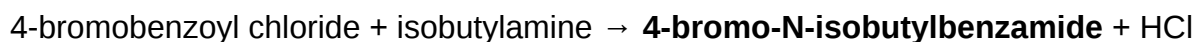
Property	Expected/Analogous Value	Notes
Melting Point	~130-140 °C	Based on the melting point of 4-bromo-N-tert-butylbenzamide (133-134 °C). ^[1]
¹ H NMR (CDCl ₃)	δ (ppm): ~7.6 (d, 2H), ~7.5 (d, 2H), ~6.0 (br s, 1H), ~3.2 (t, 2H), ~1.8 (m, 1H), ~0.9 (d, 6H)	Predicted spectrum based on the structure and data from similar benzamides.
¹³ C NMR (CDCl ₃)	δ (ppm): ~167, ~134, ~132 (2C), ~129 (2C), ~126, ~48, ~28, ~20 (2C)	Predicted spectrum based on the structure and data from similar benzamides.
IR (KBr)	ν (cm ⁻¹): ~3300 (N-H stretch), ~3050 (Ar C-H stretch), ~2960 (Alkyl C-H stretch), ~1640 (C=O stretch, Amide I), ~1540 (N-H bend, Amide II), ~1070 (C-Br stretch)	Characteristic vibrational modes for N-alkylbenzamides.
Mass Spectrum (EI)	m/z (%): 255/257 ([M] ⁺), 183/185 ([M-C ₄ H ₈] ⁺), 155/157, 76	Expected molecular ion peaks showing bromine's isotopic pattern (¹⁹ Br/ ⁸¹ Br).

Experimental Protocols

Synthesis of 4-bromo-N-isobutylbenzamide

This protocol is adapted from the synthesis of 4-bromo-N-tert-butylbenzamide.^[1]

Reaction Scheme:



Materials:

- 4-bromobenzoyl chloride
- Isobutylamine
- Dichloromethane (anhydrous)
- 3 N Hydrochloric acid (HCl)
- Saturated sodium bicarbonate solution (NaHCO_3)
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na_2SO_4)
- Diethyl ether

Procedure:

- In a round-bottom flask, dissolve isobutylamine (1.2 equivalents) in anhydrous dichloromethane.
- Cool the solution to 0 °C in an ice bath.
- Slowly add a solution of 4-bromobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane to the cooled isobutylamine solution with stirring.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
- Filter the reaction mixture to remove any precipitate.
- Wash the filtrate sequentially with 3 N HCl, saturated NaHCO_3 solution, and brine.
- Dry the organic layer over anhydrous Na_2SO_4 .
- Filter off the drying agent and concentrate the solution under reduced pressure to yield the crude product.

- Recrystallize the crude product from a suitable solvent system (e.g., diethyl ether/hexanes) to obtain pure **4-bromo-N-isobutylbenzamide**.

Characterization of 4-bromo-N-isobutylbenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
- ¹H NMR Spectroscopy: Acquire the proton NMR spectrum to confirm the presence and connectivity of the aromatic and isobutyl protons.
- ¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum to identify all unique carbon environments in the molecule.

Infrared (IR) Spectroscopy:

- Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or analyze as a thin film.
- Data Acquisition: Obtain the IR spectrum to identify key functional groups, such as the N-H bond, C=O bond of the amide, and C-Br bond.

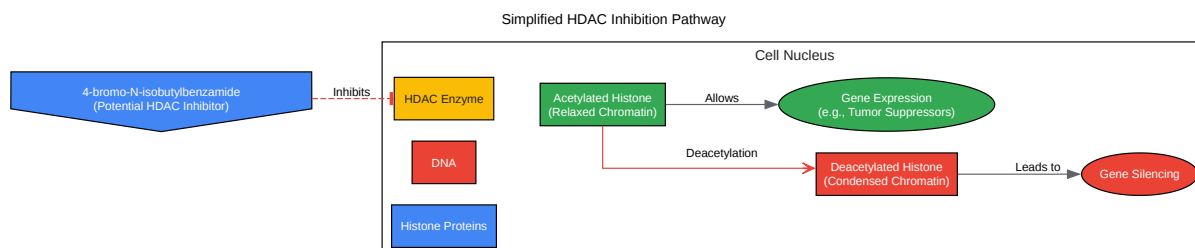
Mass Spectrometry (MS):

- Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
- Data Acquisition: Analyze the sample using an appropriate ionization technique (e.g., electrospray ionization or electron ionization) to determine the molecular weight and fragmentation pattern, confirming the compound's identity.

Potential Biological Activity and Signaling Pathways

While the specific biological activity of **4-bromo-N-isobutylbenzamide** has not been extensively studied, N-substituted benzamides are known to exhibit a range of pharmacological effects, including potential antitumor and antimicrobial activities.^[2] Some benzamides act as

histone deacetylase (HDAC) inhibitors, which are a class of compounds that interfere with the function of enzymes that play a critical role in gene regulation.



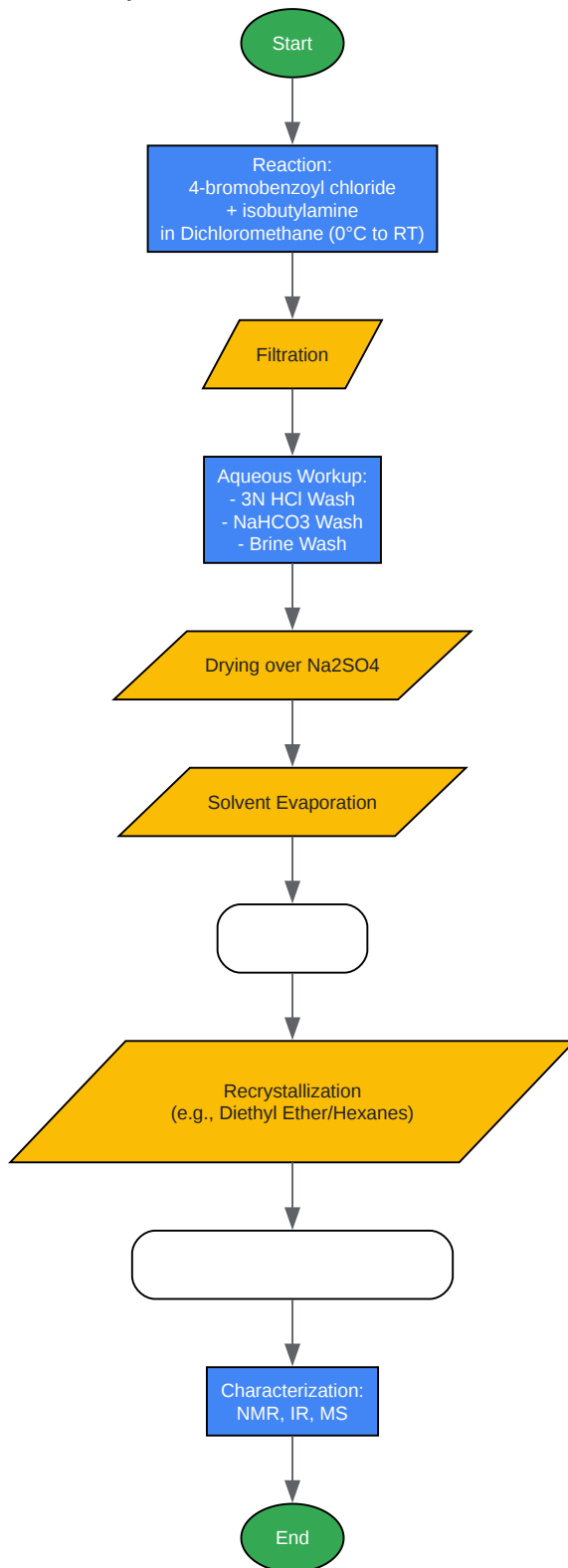
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Caption: Potential mechanism of action for **4-bromo-N-isobutylbenzamide** as an HDAC inhibitor.

Synthesis and Purification Workflow

The following diagram illustrates the general workflow for the synthesis and purification of **4-bromo-N-isobutylbenzamide**.

Synthesis and Purification Workflow

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Caption: A general workflow for the synthesis and purification of **4-bromo-N-isobutylbenzamide**.

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